SSAO/VAP-1 Inhibitory Potency: Class-Level Comparison of Tetrahydroimidazopyridine Scaffolds
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine class is explicitly claimed as SSAO/VAP-1 inhibitors across multiple patent families [1]. While a direct, high-confidence IC50 for CAS 7271-08-1 against human SSAO is not available in the public domain to enable a strict head-to-head comparison, the class-level inference is strong. The generic core scaffold is a validated zinc-binding moiety that engages the active site copper and topaquinone cofactor [1]. The 4-pyridin-4-yl substituent is expected to confer superior activity relative to an unsubstituted core, which shows only baseline weak activity, by filling a lipophilic pocket at the enzyme's active site entrance, analogous to how an N5-benzyl residue improves activity by a factor of 60 [2]. However, this remains a class-level inference and must be verified experimentally.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; expected to be significantly more potent than unsubstituted core based on SAR |
| Comparator Or Baseline | Unsubstituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (compound 4 in Ramsbeck et al.) |
| Quantified Difference | Cannot be precisely quantified; N5-benzyl analog (7a) showed ~60-fold improvement over unsubstituted core [2] |
| Conditions | In vitro enzymatic assay (PgQC); human SSAO assay not specified for this compound |
Why This Matters
This informs procurement decisions for anti-inflammatory programs targeting SSAO/VAP-1, where the 4-pyridinyl substituent is hypothesized to be a required pharmacophoric element for potency, differentiating it from simpler N-alkyl or N-acyl analogs.
- [1] Proximagen Ltd. (2009). New Compounds I. Patent US20120302583A1. View Source
- [2] Ramsbeck, D., Taudte, N., Jänckel, N., Strich, S., Rahfeld, J. U., & Buchholz, M. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. View Source
